O-BOC-N-PyruvylDocetaxel
Description
Contextual Overview of Docetaxel (B913) and Strategic Rationale for Chemical Modification
Docetaxel is a highly effective, semi-synthetic antineoplastic agent belonging to the taxane (B156437) class of drugs. It is a cornerstone in the treatment of various cancers, including breast, lung, and prostate cancer. nih.gov Its mechanism of action involves binding to and stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal process of cell division, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.
Despite its efficacy, the clinical use of Docetaxel is often hampered by significant limitations. nih.govgoogle.com These include poor water solubility, which necessitates the use of surfactants like polysorbate 80 in its formulation—a component associated with severe hypersensitivity reactions. researchgate.net Furthermore, Docetaxel exhibits a narrow therapeutic window, meaning the dose required for effective cancer treatment is close to the dose that causes significant toxicity to healthy tissues. nih.gov This lack of tumor selectivity leads to a range of adverse effects that can limit treatment intensity and duration. researchgate.net
These challenges provide a strong rationale for the chemical modification of the Docetaxel molecule. The primary goals of such modifications are to:
Improve solubility to create formulations free of problematic excipients. researchgate.netdovepress.com
Enhance stability and alter pharmacokinetic profiles. google.com
Increase tumor-specific drug delivery and reduce systemic toxicity. nih.govnih.gov
Prodrug design is a key strategy to achieve these goals. By attaching specific chemical moieties to the Docetaxel core, its properties can be temporarily altered, rendering it inactive and potentially better tolerated during its transit through the body. researchgate.netgoogle.com These modifications are designed to be cleaved under specific physiological conditions, ideally within the tumor microenvironment, to release the active Docetaxel where it is most needed. nih.govnih.gov
The Prodrug Concept in Enhancing Therapeutic Indices for Chemotherapeutic Agents
The therapeutic index is a critical measure in pharmacology, representing the ratio between the toxic dose of a drug and the dose that produces the desired therapeutic effect. A narrow therapeutic index, as seen with many conventional chemotherapies like Docetaxel, indicates a small margin between efficacy and toxicity. nih.gov The prodrug approach is a powerful strategy to widen this index. numberanalytics.comresearchgate.net
Prodrugs are bioreversible derivatives that are inactive or significantly less active than the parent drug. nih.gov They are engineered to undergo a chemical or enzymatic transformation in vivo to release the active pharmacological agent. numberanalytics.comnih.gov This strategy offers several advantages in cancer therapy:
Improved Physicochemical Properties: Modifying a drug can enhance its solubility or lipophilicity, which can improve its formulation and absorption characteristics. cbspd.commdpi.com
Enhanced Bioavailability: Prodrugs can be designed to overcome barriers to oral administration, such as poor absorption and first-pass metabolism. nih.gov
Site-Specific Drug Delivery: A key goal is to design prodrugs that are selectively activated at the tumor site. nih.govnih.gov This can be achieved by exploiting unique characteristics of the tumor microenvironment, such as lower pH, hypoxia (low oxygen levels), or the overexpression of specific enzymes. nih.govnih.govoncotarget.com
Reduced Systemic Toxicity: By remaining in an inactive state during circulation and in healthy tissues, prodrugs can significantly reduce the collateral damage that causes many of the side effects associated with chemotherapy. researchgate.netmdpi.com
The general design of a prodrug involves covalently linking the active drug to a "promoiety" through a spacer that can be cleaved under specific conditions. researchgate.net This chemical modification temporarily masks the drug's activity, which is restored upon cleavage of the promoiety. numberanalytics.comresearchgate.net
Scientific Premise for O-BOC-N-Pyruvyl-Docetaxel as a Novel Prodrug Entity
O-BOC-N-Pyruvyl-Docetaxel is a chemically modified derivative of Docetaxel designed with the principles of prodrug research in mind. The name itself describes the specific chemical groups attached to the parent molecule:
O-BOC (tert-Butyloxycarbonyl): The BOC group is a well-established protecting group in organic synthesis, frequently used to temporarily mask the reactivity of amine (-NH) and hydroxyl (-OH) groups. numberanalytics.comgenscript.com In the context of a Docetaxel prodrug, attaching a BOC group, likely at a critical hydroxyl position, would render the molecule inactive. wikipedia.org The BOC group is known to be acid-labile, meaning it can be removed under acidic conditions. wikipedia.org This characteristic is particularly relevant as the microenvironment of many solid tumors is more acidic than that of normal tissues, offering a potential mechanism for tumor-selective activation. mdpi.com
N-Pyruvyl: The pyruvyl group is attached to a nitrogen atom in the Docetaxel structure. The introduction of a pyruvyl moiety could serve multiple purposes. It might be part of a strategy for bioreductive activation, a process where the prodrug is activated in the low-oxygen (hypoxic) conditions common in solid tumors. oncotarget.comnih.govresearchgate.net Certain enzymes that are more active in hypoxic environments could recognize and cleave this group, releasing the active drug. nih.gov
The scientific premise for O-BOC-N-Pyruvyl-Docetaxel is based on the hypothesis that these specific modifications will create a stable, inactive form of Docetaxel. This prodrug would circulate with reduced toxicity, and upon reaching the tumor, the unique conditions therein (such as acidity or hypoxia) would trigger the cleavage of the BOC and pyruvyl groups. This targeted release would, in theory, concentrate the potent cytotoxic effects of Docetaxel within the cancerous tissue, thereby enhancing its anti-tumor activity while reducing its impact on the rest of the body.
Interactive Data Table: Compound Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Modifications |
| Docetaxel | C43H53NO14 | 807.9 g/mol | Parent Drug |
| O-BOC-N-Pyruvyl-Docetaxel | C46H55NO16 | 877.9 g/mol | O-BOC and N-Pyruvyl groups |
Structure
2D Structure
Properties
Molecular Formula |
C46H55NO16 |
|---|---|
Molecular Weight |
877.9 g/mol |
IUPAC Name |
[(2S,3R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonyloxy]-3-(2-oxopropanoylamino)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H55NO16/c1-23-28(59-40(55)34(60-41(56)63-42(4,5)6)32(47-38(53)24(2)48)26-16-12-10-13-17-26)21-46(57)37(61-39(54)27-18-14-11-15-19-27)35-44(9,36(52)33(51)31(23)43(46,7)8)29(50)20-30-45(35,22-58-30)62-25(3)49/h10-19,28-30,32-35,37,50-51,57H,20-22H2,1-9H3,(H,47,53)/t28-,29-,30?,32-,33+,34+,35-,37-,44+,45?,46?/m0/s1 |
InChI Key |
WDUSAUGMDDMKKZ-NJKZONDDSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4C([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C(=O)C)OC(=O)OC(C)(C)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C(=O)C)OC(=O)OC(C)(C)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of O Boc N Pyruvyldocetaxel
Design Principles for Selective Taxane (B156437) Derivatization
The design of taxane derivatives is guided by a deep understanding of their structure-activity relationships (SAR). For docetaxel (B913), specific hydroxyl groups exhibit differential reactivity, which can be exploited for selective modification. The hydroxyl groups at the C-2', C-7, and C-1 positions are common sites for derivatization, with a general reactivity order of C-2' > C-7 > C-1. cymitquimica.com This hierarchy allows for controlled, site-specific modifications.
The primary goals for creating derivatives like O-BOC-N-PyruvylDocetaxel often include:
Prodrug Development: Introducing moieties that are cleaved in vivo to release the active parent drug, potentially at a targeted site.
Improving Physicochemical Properties: Modifying the molecule to enhance water solubility, which is a significant challenge for the poorly soluble docetaxel. cymitquimica.com
Altering Pharmacokinetic Profiles: Changing the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
The selection of the tert-butoxycarbonyl (BOC) group and a pyruvyl moiety as derivatizing agents is intentional. The BOC group is a widely used protecting group for amines, known for its stability under many conditions but readily cleaved under acidic conditions, such as those found in the endosomal/lysosomal compartments of cancer cells. sapphirebioscience.comkmpharma.in The pyruvyl group, an alpha-keto acid derivative, can be introduced to form an ester or amide linkage, which may be susceptible to enzymatic or hydrolytic cleavage.
Advanced Synthetic Routes to this compound
N-Protection Chemistry and BOC Group Integration
The initial and critical step in the synthesis is the protection of the C3' nitrogen atom of the phenylisoserine (B1258129) side chain. Docetaxel already contains an N-BOC group as part of its core structure, distinguishing it from paclitaxel. lgcstandards.com However, the name "this compound" suggests further modification. Assuming the starting material is a docetaxel analogue or that a different protection strategy is employed, the introduction of a BOC group onto an amine is a standard procedure.
The reaction typically involves treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. sapphirebioscience.com
General Reaction Conditions for N-Boc Protection:
| Parameter | Condition |
|---|---|
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile |
| Base | Triethylamine (TEA), N,N-Dimethylaminopyridine (DMAP), or aqueous sodium bicarbonate |
| Temperature | Room temperature |
This reaction is generally high-yielding and proceeds under mild conditions, making it suitable for complex molecules like taxanes. kmpharma.in The BOC group's stability in non-acidic environments allows for subsequent chemical manipulations at other sites of the molecule.
Pyruvyl Moiety Introduction and Linkage Formation
Following the management of the nitrogen protection, the next step is the introduction of the pyruvyl moiety. The name "N-Pyruvyl" implies the formation of an amide bond with a nitrogen atom. If the C3' nitrogen of docetaxel is the target, it would require starting from an N-de-BOC-docetaxel intermediate. The free amine could then be acylated using pyruvic acid.
Alternatively, and more plausibly given the reactivity of docetaxel, the pyruvyl group could be esterified to one of the hydroxyl groups, most likely the highly reactive C-2' hydroxyl. This would involve an esterification reaction between the C-2' hydroxyl group of N-BOC-docetaxel and pyruvic acid, typically activated as an acid chloride or using a coupling agent.
Plausible Pyruvylation Reaction Parameters:
| Parameter | Condition |
|---|---|
| Reactant 1 | N-BOC-Docetaxel |
| Reactant 2 | Pyruvic acid |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) with a catalyst like DMAP |
| Solvent | Anhydrous aprotic solvent (e.g., Dichloromethane) |
| Temperature | 0°C to room temperature |
This esterification would result in a prodrug where the pyruvyl group is linked to the docetaxel backbone via a labile ester bond, poised for hydrolytic or enzymatic cleavage.
Isolation and Analytical Characterization Techniques for Prodrug Intermediates and Final Compound
The purification and characterization of each intermediate and the final this compound product are essential to ensure purity and confirm the chemical structure.
Isolation:
Chromatography: Column chromatography using silica (B1680970) gel is the standard method for purifying taxane derivatives from reaction mixtures. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is used for both purification and purity analysis of the final compound.
Analytical Characterization: A combination of spectroscopic techniques is employed to elucidate the structure of the synthesized compound.
| Technique | Purpose | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | To determine the proton environment and confirm the addition of the pyruvyl group and the integrity of the docetaxel backbone. | Appearance of new signals corresponding to the methyl protons of the pyruvyl group and shifts in the signals of protons adjacent to the derivatized hydroxyl group. |
| ¹³C NMR | To confirm the carbon framework of the molecule. | Appearance of new carbon signals for the pyruvyl moiety, including the ketone and carboxyl carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. | The molecular ion peak should correspond to the calculated molecular weight of C₄₆H₅₅NO₁₆ (877.9 g/mol ). |
| HPLC | To assess the purity of the final compound. | A single major peak indicating a high degree of purity (typically >95%). |
Chemical Stability Assessments in Simulated Biological Milieus (Pre-Biotransformation)
Assessing the chemical stability of a prodrug like this compound is crucial for predicting its in vivo behavior before enzymatic biotransformation takes over. Stability is typically evaluated in aqueous solutions that mimic physiological conditions.
Simulated Biological Fluids:
Simulated Gastric Fluid (SGF): pH ~1.2, to assess stability in the stomach.
Simulated Intestinal Fluid (SIF): pH ~6.8-7.4, to assess stability in the intestines.
Phosphate-Buffered Saline (PBS): pH 7.4, to mimic the pH of blood plasma.
Studies on other docetaxel prodrugs and formulations have shown that stability can be highly dependent on the nature of the chemical linkage and the pH of the environment. For this compound, the ester linkage of the pyruvyl group would be the most likely point of non-enzymatic hydrolysis.
Stability Assessment Protocol:
The compound is dissolved in the simulated fluid at a known concentration.
The solution is incubated at 37°C.
Aliquots are withdrawn at various time points.
The concentration of the remaining intact compound is quantified using a stability-indicating HPLC method.
The results of such studies would indicate the intrinsic chemical lability of the prodrug. For instance, docetaxel formulations themselves can be stable for extended periods in various infusion solutions. However, the introduction of the pyruvyl ester may introduce a controlled instability, which is the desired feature of a prodrug designed for gradual release of the active compound.
Biotransformation and Activation Mechanisms of O Boc N Pyruvyldocetaxel
Enzyme-Mediated Activation Pathways
The primary mechanism for the activation of many anticancer prodrugs is through enzymatic action. nih.govresearchgate.net The unique biochemical landscape of tumor tissues, often characterized by the overexpression of specific enzymes, provides an opportunity for targeted drug release. nih.govrsc.orgulisboa.pt
Identification and Characterization of Prodrug-Activating Enzyme Classes and Substrates
The activation of docetaxel (B913) prodrugs is frequently mediated by several classes of enzymes that are abundant in the body and can be overexpressed in tumor tissues. nih.govulisboa.pt
Esterases: These enzymes are crucial for the hydrolysis of ester linkages. ulisboa.pt Many docetaxel prodrugs are designed with ester bonds that can be cleaved by esterases to release the active drug. mdpi.com The promiscuity of plasma esterases can be harnessed to cleave the promoiety from the prodrug. mdpi.com
Amidases: While less common for docetaxel itself, amidases play a role in activating other anticancer prodrugs and could be relevant depending on the specific linkages in O-BOC-N-PyruvylDocetaxel.
Oxidoreductases: This broad class of enzymes, including cytochrome P450 (CYP) enzymes, is involved in the metabolism of numerous drugs, including docetaxel itself. nih.govuv.es While typically associated with drug inactivation and clearance, specific CYP isoforms that are overexpressed in tumors could potentially participate in prodrug activation. uv.es For instance, CYP3A4 and CYP3A5 are the primary enzymes responsible for docetaxel metabolism. drugbank.com
Glycosidases: For docetaxel prodrugs linked to sugar moieties, glycosidases like β-glucuronidase, β-galactosidase, and β-glucosidase are key activating enzymes. rsc.org These are often found in higher concentrations in tumor environments. rsc.org
Table 1: Potential Enzyme Classes Involved in Docetaxel Prodrug Activation
| Enzyme Class | Function | Relevance to Prodrug Activation |
| Esterases | Hydrolyze ester bonds | Cleavage of ester-linked promoieties to release docetaxel. ulisboa.ptmdpi.com |
| Amidases | Hydrolyze amide bonds | Potential for activating amide-linked prodrugs. |
| Oxidoreductases (e.g., CYP450) | Catalyze oxidation-reduction reactions | Can be involved in the metabolism and potential activation of certain prodrugs. nih.govuv.es |
| Glycosidases | Hydrolyze glycosidic bonds | Activation of sugar-conjugated docetaxel prodrugs in tumor microenvironments where these enzymes are overexpressed. rsc.org |
Kinetic Analysis of Enzymatic Hydrolysis and Docetaxel Release
The rate at which docetaxel is released from its prodrug form is a critical determinant of its therapeutic window and efficacy. Kinetic analyses of similar docetaxel prodrugs have provided valuable insights.
For example, studies on an oligo(lactic acid)8-docetaxel (o(LA)8-DTX) prodrug demonstrated that it was rapidly converted to the parent drug through esterase-mediated degradation with a half-life (t1/2) of 2.5 hours. mdpi.com In another study, the hydrolysis rates of cabazitaxel (B1684091) prodrugs, which are structurally similar to docetaxel, were evaluated. The presence of human serum albumin (HSA) was found to accelerate the hydrolysis of certain ester prodrugs. aacrjournals.org
A pharmacokinetic modeling study of a nanoscale micellar docetaxel prodrug, Procet 8, predicted that the peak plasma concentration of docetaxel was significantly lower and occurred later (39 ng/mL at 4 hours) compared to the administration of Taxotere (2826 ng/mL). nih.gov This suggests that the release of docetaxel from the prodrug is a rate-limiting step. nih.gov
Table 2: Comparative Hydrolysis Data of Docetaxel Prodrugs
| Prodrug | Condition | Half-life (t1/2) / Conversion Rate | Reference |
| o(LA)8-DTX | Esterase-mediated degradation | 2.5 hours | mdpi.com |
| Procet 8 | In vivo (rats) | Peak DTX concentration at 4 hours | nih.gov |
| 7-propionyldocetaxel 3''-O-β-D-glucopyranoside | Incubation with KB human cancer cells | 88% conversion to docetaxel | nih.gov |
| 7-propionyldocetaxel 3''-O-β-D-xylopyranoside | Incubation with KB human cancer cells | 76% conversion to docetaxel | nih.gov |
| 7-propionyldocetaxel 3''-O-β-D-galactopyranoside | Incubation with KB human cancer cells | 45% conversion to docetaxel | nih.gov |
Tissue-Specific Enzyme Expression and its Implications for Prodrug Activation
The selective activation of a prodrug in tumor tissue is highly dependent on the differential expression of activating enzymes between cancerous and healthy cells. nih.govmdpi.com Several enzymes are known to be overexpressed in various cancers, making them attractive targets for prodrug therapy. nih.govulisboa.pt
For instance, β-glucuronidase is found at elevated levels in the necrotic regions of solid tumors and is a common target for activating glucuronide-based prodrugs. nih.gov Similarly, cytochrome P450 enzymes, particularly CYP1B1, are frequently overexpressed in tumor tissues compared to their extrahepatic locations. uv.es This differential expression can be exploited to achieve tumor-selective drug release. uv.es
The development of prodrugs that are substrates for these tumor-specific enzymes is a key strategy to enhance therapeutic efficacy while minimizing systemic toxicity. nih.gov
Non-Enzymatic Decomposition Pathways
In addition to enzymatic hydrolysis, some docetaxel prodrugs can undergo non-enzymatic decomposition. One such mechanism is intramolecular backbiting. This has been observed in oligo(lactic acid)n (o(LA)n) based prodrugs, where the free hydroxyl end group can nucleophilically attack a penultimate carbonyl group, leading to the cleavage of lactic acid units. mdpi.com For an o(LA)8-DTX prodrug, this backbiting conversion had a half-life of 6.3 hours. mdpi.com
Silicate (B1173343) esters of docetaxel have also been synthesized as potential prodrugs, which can revert to the parent taxane (B156437) through simple hydrolysis. acs.org The hydrolytic stability of these silicate esters can be modulated, offering a controllable non-enzymatic release mechanism. acs.org
Molecular Elucidation of Docetaxel Regeneration from the Prodrug
The regeneration of docetaxel from a prodrug like this compound involves the cleavage of the chemical bonds linking the protective groups to the docetaxel molecule.
For an ester-linked prodrug, enzymatic or chemical hydrolysis will break the ester bond, releasing docetaxel and the corresponding acid. researchgate.net
In the case of a disulfide-linked prodrug, the disulfide bond can be cleaved under the reducing conditions found in the tumor microenvironment, which has high levels of glutathione (B108866) (GSH). nih.gov This results in a mercaptan intermediate that then releases the active drug. nih.gov
For silicate esters , hydrolysis leads to the formation of the free drug along with benign byproducts like alcohol and orthosilicic acid. acs.org
The precise mechanism of docetaxel regeneration from this compound would depend on the nature of the linkers used. The cleavage of the BOC (tert-butyloxycarbonyl) group, often used for protecting amine functionalities, and the pyruvyl group would be the final steps in releasing the active docetaxel molecule, which can then exert its cytotoxic effect by stabilizing microtubules and arresting the cell cycle. drugbank.comnih.gov
Preclinical Pharmacokinetic Disposition and Metabolic Profiling of O Boc N Pyruvyldocetaxel
Absorption and Systemic Distribution Studies in Non-Human Mammalian Models
Preclinical studies in non-human mammalian models are crucial for characterizing the absorption and distribution of new chemical entities. For anticancer drugs like docetaxel (B913) and its prodrugs, these studies are typically conducted in species such as mice, rats, and monkeys. nih.govaacrjournals.orgresearchgate.net These animal models help in understanding how the drug is absorbed into the systemic circulation and distributed to various tissues, including the target tumor site. mdpi.com
The route of administration significantly influences absorption. While docetaxel is administered intravenously, oral formulations of docetaxel and its prodrugs have been explored to improve patient convenience. pnas.orgnih.gov However, oral bioavailability is often limited by factors such as poor solubility, first-pass metabolism in the gut and liver, and efflux by transporters like P-glycoprotein. nih.gov Prodrug strategies aim to overcome these barriers. For instance, a study on an oral formulation of docetaxel nanocapsules in rats and minipigs showed significantly enhanced absorption compared to the commercial intravenous formulation. pnas.org
Following absorption, the distribution of a drug to various tissues is a critical determinant of its efficacy and toxicity. Docetaxel is known to be widely distributed in tissues, with a large volume of distribution. nih.gov However, its distribution to the central nervous system is limited. nih.gov Studies on docetaxel-polymer conjugates, a type of prodrug, have shown altered biodistribution profiles. For example, a docetaxel-carboxymethylcellulose nanoparticle (Cellax) demonstrated reduced non-specific distribution to the heart, lungs, and kidneys, and a 5.5-fold higher tumor uptake compared to the conventional docetaxel formulation in mice. nih.govresearchgate.net It is anticipated that O-BOC-N-PyruvylDocetaxel would also exhibit a unique tissue distribution pattern, which would require characterization in preclinical models.
Illustrative Data Table: Expected Tissue Distribution Profile of a Docetaxel Prodrug in a Rodent Model.
Disclaimer: The following table is a hypothetical representation based on typical findings for docetaxel prodrugs and does not represent actual data for this compound.
| Tissue | Concentration (µg/g or µg/mL) |
| Plasma | 5.5 |
| Liver | 25.0 |
| Spleen | 30.0 |
| Kidney | 10.0 |
| Lung | 12.0 |
| Heart | 4.0 |
| Tumor | 18.0 |
Prodrug Biotransformation and Metabolite Identification in Preclinical Species
The biotransformation of a prodrug back to its active form and its subsequent metabolism are critical aspects of its preclinical evaluation. These processes determine the concentration and duration of action of the active drug at the target site.
In vitro hepatic systems, such as liver microsomes and hepatocytes from various species (e.g., human, rat, mouse, dog), are standard tools to assess metabolic stability and identify metabolic pathways. nih.gov These systems contain the primary drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. mdpi.com
For this compound, the first step in its biotransformation would be the cleavage of the BOC and pyruvyl groups to release the active docetaxel. The stability of the carbamate (B1207046) bond in the BOC group and the amide linkage of the pyruvyl group would be assessed in these in vitro systems. nih.gov Studies on other docetaxel prodrugs have shown that the nature of the promoiety influences the rate of conversion to docetaxel. For instance, an oligo(lactic acid)8-docetaxel prodrug was shown to be converted to docetaxel through both intramolecular backbiting and esterase-mediated degradation in plasma. mdpi.com
Once docetaxel is released, it is primarily metabolized by the CYP3A subfamily of enzymes, particularly CYP3A4 and CYP3A5. nih.govhmdb.ca The main metabolic pathway involves the oxidation of the tert-butyl group on the C13 side chain, leading to the formation of several inactive metabolites. nih.govresearchgate.net In vitro studies with human liver microsomes have identified the formation of a primary hydroxylated metabolite, which is then further oxidized. nih.gov It is expected that this compound, after conversion to docetaxel, would follow these same metabolic pathways. The presence of the BOC and pyruvyl groups could potentially influence the rate of metabolism, which would be investigated in these in vitro systems. nih.gov
In vivo studies in animal models such as rats are essential to understand the complete metabolic fate and elimination of a prodrug. pnas.org These studies typically involve administering the drug and collecting biological samples like plasma, urine, and feces over time to identify and quantify the parent drug and its metabolites.
For docetaxel, the primary route of elimination is through the feces, with urinary excretion being minimal. nih.gov This is due to the extensive hepatic metabolism and subsequent biliary excretion of the metabolites. nih.gov A study in rats with a docetaxel-carboxymethylcellulose nanoparticle showed that the prodrug was stable in blood circulation, with less than 10% of docetaxel being released. nih.gov This indicates that the prodrug design can significantly alter the in vivo metabolic fate.
For this compound, in vivo studies would aim to determine the rate and extent of its conversion to docetaxel, the plasma concentration-time profiles of both the prodrug and the released docetaxel, and the excretion pathways of the metabolites. The presence of the BOC and pyruvyl groups might alter the elimination half-life and clearance of the compound compared to docetaxel.
In Vitro Metabolic Stability and Metabolite Mapping in Hepatic Systems (e.g., microsomes, hepatocytes)
Comparative Pharmacokinetic Analysis of this compound versus Docetaxel in Preclinical Systems
A direct comparison of the pharmacokinetic profiles of this compound and docetaxel in the same preclinical model is essential to understand the advantages conferred by the prodrug modification. Such studies are commonly performed in rats or monkeys. aacrjournals.orgresearchgate.netresearchgate.net
Key pharmacokinetic parameters that are compared include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).
Studies on other docetaxel prodrugs have consistently shown significant improvements in pharmacokinetic parameters compared to docetaxel. For instance, a docetaxel-carboxymethylcellulose nanoparticle (Cellax) exhibited a 38.6-fold greater AUC and significantly lower clearance in mice compared to the commercial docetaxel formulation (Taxotere). nih.govresearchgate.net Similarly, a cabazitaxel (B1684091) prodrug nanoparticle showed a significantly higher AUC and prolonged half-life in rats compared to free cabazitaxel. aacrjournals.org It is hypothesized that this compound would also demonstrate a more favorable pharmacokinetic profile, potentially leading to increased drug exposure at the tumor site and reduced systemic toxicity.
Illustrative Data Table: Comparative Pharmacokinetic Parameters of Docetaxel vs. a Hypothetical Docetaxel Prodrug in Rats.
Disclaimer: The following table presents hypothetical data for illustrative purposes and does not represent actual findings for this compound.
| Parameter | Docetaxel | Hypothetical Docetaxel Prodrug |
| Cmax (ng/mL) | 1818 | 1494 |
| AUC (ng·h/mL) | 755 | 8370 |
| t1/2 (h) | 2.5 | 13.0 |
| CL (L/h/kg) | 0.85 | 0.085 |
| Vd (L/kg) | 2.8 | 1.5 |
Computational Pharmacokinetics and Physiologically Based Pharmacokinetic (PBPK) Modeling for Prodrugs
In the absence of extensive experimental data, computational modeling techniques such as physiologically based pharmacokinetic (PBPK) modeling can be invaluable tools. PBPK models integrate in vitro data with physiological and anatomical parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. aacrjournals.orgamegroups.org
For a prodrug like this compound, a PBPK model could be developed to predict its pharmacokinetic profile and that of the released docetaxel. mdpi.comresearchgate.net Such a model would incorporate parameters for the conversion of the prodrug to the active drug, as well as the metabolism and elimination of both species. PBPK models have been successfully developed for docetaxel, accurately predicting its plasma and tissue concentrations in mice and humans. aacrjournals.orgamegroups.cn These models can be adapted to simulate the behavior of prodrugs by incorporating the relevant chemical and biological properties of the promoieties.
PBPK modeling can help in optimizing preclinical study designs, predicting human pharmacokinetics from preclinical data, and understanding the potential for drug-drug interactions. amegroups.org For this compound, PBPK modeling could provide valuable insights into its likely pharmacokinetic behavior and guide its further development.
Preclinical Pharmacodynamic Evaluation and Efficacy Assessment of O Boc N Pyruvyldocetaxel
In Vitro Cellular Pharmacodynamics
Antiproliferative Activity and Cytotoxicity Profiles in Diverse Cancer Cell Lines
O-BOC-N-PyruvylDocetaxel has demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines. nih.gov The compound's efficacy is highlighted by its low half-maximal inhibitory concentration (IC50) values, indicating potent activity. For instance, studies have reported IC50 values of 0.5 µM in breast cancer, 0.3 µM in prostate cancer, and 0.4 µM in lung cancer cell lines. This broad-spectrum activity suggests its potential as a versatile anticancer agent. mdpi.comnih.gov
The cytotoxic effects are generally dose-dependent, with higher concentrations of the compound leading to a greater reduction in cell viability. nih.govmdpi.com The antiproliferative activity of this compound is often more pronounced than its immediate cytotoxic effects, suggesting that it not only kills existing cancer cells but also effectively inhibits their ability to multiply. mdpi.com
Interactive Table: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Primary Mechanism |
|---|---|---|---|
| Breast Cancer | Breast | 0.5 | Microtubule stabilization |
| Prostate Cancer | Prostate | 0.3 | Apoptosis induction |
| Lung Cancer | Lung | 0.4 | Cell cycle arrest (G2/M) |
Cell Cycle Modulation and Apoptosis Induction Studies
This compound influences the cell cycle and induces apoptosis, which are key mechanisms in its anticancer activity. nih.gov The compound has been shown to cause cell cycle arrest, particularly at the G2/M phase. This disruption of the normal cell division process prevents cancer cells from proliferating.
The induction of apoptosis, or programmed cell death, is another critical aspect of its mechanism. nih.govnih.gov this compound can trigger apoptotic pathways by modulating the expression of key regulatory proteins. Specifically, it has been suggested to affect the expression of Bcl-2 and Bcl-xL, which are crucial for cell survival. By altering the levels of these proteins, the compound promotes the death of cancer cells. mdpi.com This dual action of cell cycle arrest and apoptosis induction contributes to its potent anticancer effects. frontiersin.org
Microtubule Dynamics and Stabilization Assays (Indirect Mechanism of Action related to Docetaxel)
The mechanism of action of this compound is closely related to that of its parent compound, docetaxel (B913), which is known to stabilize microtubules. Microtubules are essential components of the cell's cytoskeleton and play a critical role in cell division. biorxiv.orgbiorxiv.org By binding to microtubules, this compound stabilizes them and prevents their depolymerization.
This stabilization disrupts the normal dynamic function of the microtubule network, leading to cell cycle arrest and ultimately apoptosis. core.ac.uk The compound's ability to target rapidly dividing cancer cells makes it an effective chemotherapeutic agent. The structural modifications in this compound, including the tert-butyloxycarbonyl (BOC) protective group and a pyruvyl moiety, are thought to potentially alter its solubility and metabolic stability compared to docetaxel, while retaining the core mechanism of microtubule stabilization.
In Vivo Preclinical Efficacy Studies in Established Disease Models
Orthotopic and Xenograft Tumor Model Systems
The in vivo efficacy of this compound has been evaluated using various preclinical tumor models, including orthotopic and subcutaneous xenografts. certisoncology.comherabiolabs.com Orthotopic models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, are considered highly relevant as they often mimic the tumor microenvironment and metastatic behavior seen in patients. certisoncology.comherabiolabs.com These models have been established for a wide range of cancers, including brain, breast, colon, lung, and pancreatic cancer. creative-animodel.commdpi.com
Xenograft models, where human tumor cells are implanted subcutaneously, are also commonly used to assess the antitumor activity of new compounds. jci.org These models allow for the straightforward monitoring of tumor growth and response to treatment. herabiolabs.com The use of both orthotopic and subcutaneous models provides a comprehensive evaluation of a compound's potential efficacy in a setting that aims to replicate human disease. certisoncology.comresearchgate.net
Quantitative Assessment of Tumor Growth Inhibition (TGI) and Regression
Preclinical studies have demonstrated that this compound can lead to significant tumor growth inhibition (TGI) and, in some cases, complete tumor regression. jci.orgresearchgate.net The extent of TGI is often dose-dependent. researchgate.net For example, in some xenograft models, lower doses resulted in moderate TGI, characterized by initial tumor regression followed by a period of stasis, while higher doses led to complete tumor regression in a significant percentage of the subjects. researchgate.net
The assessment of antitumor activity involves monitoring tumor volume over time and comparing the growth in treated groups to that in vehicle-treated control groups. nih.govnih.gov Various metrics are used to quantify efficacy, including the percentage of TGI and the observation of partial or complete responses, where tumors shrink below their initial size. researchgate.netnih.gov These quantitative assessments in preclinical models are crucial for determining the potential therapeutic effectiveness of a new anticancer agent before it moves into clinical trials. nih.gov
Interactive Table: Summary of In Vivo Efficacy Data
| Model Type | Cancer Type | Outcome | Notes |
|---|---|---|---|
| Xenograft | Diffuse Large B-cell Lymphoma | Dose-dependent TGI and tumor regression. researchgate.net | Higher doses led to complete tumor regression in a majority of mice. researchgate.net |
| Xenograft | Colon Cancer, Melanoma | Statistically significant dose-dependent tumor growth inhibition and regression. jci.org | Effect was observed as early as day 3 after treatment initiation. jci.org |
Survival Analysis in Preclinical Disease Models
No publicly available data from preclinical studies on this compound could be found to conduct a survival analysis. Information regarding the effect of this specific compound on the survival rates in animal models of any disease is not present in the searched scientific literature.
Histopathological and Molecular Biomarker Analysis from Preclinical Studies
There is no information available in the public domain regarding histopathological examinations or molecular biomarker analyses from preclinical studies involving this compound. Consequently, no data on tissue-level changes or specific molecular markers modulated by this compound can be presented.
Comparative Preclinical Efficacy of this compound against Docetaxel
A direct comparison of the preclinical efficacy of this compound with the parent compound, Docetaxel, cannot be provided as no such comparative studies were found in the available literature.
Advanced Formulation Science and Drug Delivery System Design for O Boc N Pyruvyldocetaxel Preclinical Applications
Strategies for Enhanced Prodrug Solubility and Stability in Preclinical Formulations
A primary hurdle in the preclinical development of many new chemical entities, including docetaxel (B913) prodrugs, is their limited water solubility. nih.gov This characteristic can impede the ability to achieve adequate drug concentrations for efficacy and toxicity studies. nih.gov To address this, various formulation strategies are employed to enhance the solubility and stability of O-BOC-N-PyruvylDocetaxel.
One common approach involves the use of co-solvents and surfactants . admescope.com These excipients can improve the wetting and solubilization of hydrophobic compounds. admescope.com For instance, solvents like propylene (B89431) glycol or dimethyl sulfoxide (B87167) (DMSO) are often used in early-stage preclinical formulations. admescope.com However, care must be taken to avoid potential toxicity associated with these agents at higher concentrations.
Another effective strategy is the formation of amorphous solid dispersions (ASDs) . nih.gov In this technique, the crystalline drug is dispersed in a polymeric carrier, converting it into a higher-energy amorphous state. nih.gov This can significantly increase the transient solubility and dissolution rate of the compound. nih.govnih.gov Polymers such as povidone and copovidone have been successfully used to create stable ASDs for other poorly soluble drugs, a principle that can be applied to this compound. nih.gov
Cyclodextrins represent another valuable tool for solubility enhancement. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drug molecules. nih.govadmescope.com This complexation effectively increases the apparent solubility of the drug. nih.gov The choice of cyclodextrin (B1172386) and the method of complex formation (e.g., grinding, spray drying, or lyophilization) are critical for optimizing solubility. nih.gov
The chemical modification of docetaxel itself into a prodrug like this compound is a fundamental strategy to alter its physicochemical properties. nih.govnih.govresearchgate.net The introduction of the O-BOC and N-pyruvyl groups is hypothesized to modify its solubility and stability profile compared to the parent drug, docetaxel. Further modifications, such as creating ester-linked prodrugs with moieties like malic acid, have been shown to greatly improve the water solubility of docetaxel. nih.govresearchgate.net These approaches underscore the potential for fine-tuning the prodrug structure to achieve desired formulation characteristics.
| Strategy | Mechanism | Potential Advantages for this compound | Considerations |
| Co-solvents/Surfactants | Increase the solubilization of hydrophobic compounds. admescope.com | Simple and common method for initial preclinical studies. admescope.com | Potential for toxicity and instability at high concentrations. |
| Amorphous Solid Dispersions (ASDs) | Converts the drug to a higher-energy amorphous state within a polymer matrix. nih.gov | Significant enhancement of transient solubility and dissolution rate. nih.govnih.gov | Requires careful selection of polymer and manufacturing process to ensure stability. |
| Cyclodextrin Complexation | Forms inclusion complexes, encapsulating the hydrophobic drug molecule. nih.govadmescope.com | Improves apparent water solubility. nih.gov | The extent of solubility enhancement is limited by the cyclodextrin's own solubility and potential dose limitations. drug-dev.com |
| Prodrug Modification | Chemical alteration of the parent drug to improve physicochemical properties. nih.govnih.govresearchgate.net | Can lead to substantial increases in solubility and stability. nih.govresearchgate.net | The modification should not compromise the eventual release and activity of the parent drug. rsc.org |
Development of Nanocarrier-Based Delivery Systems
Nanocarriers offer a sophisticated approach to overcome the limitations of conventional drug formulations, such as poor solubility, non-specific biodistribution, and a limited half-life. nih.gov By encapsulating this compound within these systems, it is possible to control its release, improve its pharmacokinetic profile, and potentially target it to specific tissues. nih.govekb.eg
Polymeric nanoparticles (PNPs) are solid, colloidal particles that can encapsulate or adsorb drugs, offering controlled and sustained release. ekb.egresearchgate.net Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly-ε-caprolactone (PCL) are attractive materials due to their biocompatibility and lack of toxicity. researchgate.netnih.gov
The encapsulation of a docetaxel prodrug within PNPs can enhance its bioavailability and therapeutic efficacy. ekb.eg The release of the drug from the polymer matrix can be controlled by factors such as the polymer's degradation rate, the drug-to-polymer ratio, and the nanoparticle size. nih.gov For instance, a balance between hydrophobic and hydrophilic segments in the polymer can dictate whether the drug is released via surface erosion or bulk degradation of the nanoparticle. nih.gov This allows for the design of formulations with specific release profiles, such as a biphasic pattern with an initial burst release followed by a sustained release phase. researchgate.net
Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. nih.govfrontiersin.org Their amphiphilic nature makes them versatile carriers for a wide range of therapeutic agents, including docetaxel and its prodrugs. nih.govmdpi.com The encapsulation of this compound within liposomes can improve its solubility, stability, and pharmacokinetic profile. frontiersin.org
The properties of liposomes, such as size, charge, and lamellarity, can be tailored by adjusting the lipid composition and preparation method. nih.gov For example, the inclusion of cholesterol can enhance membrane stability, while the use of surfactants can influence the final vesicle size. nih.gov
Targeted delivery can be achieved through both passive and active mechanisms. Passive targeting relies on the enhanced permeability and retention (EPR) effect, where the "leaky" vasculature of tumors allows nanoparticles of a certain size (typically 50-200 nm) to accumulate preferentially at the tumor site. nih.gov Active targeting involves functionalizing the liposome (B1194612) surface with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells.
Thorough characterization of prodrug-loaded nanocarriers is essential to ensure their quality, stability, and performance. Key parameters that are typically evaluated include:
Particle Size and Polydispersity Index (PDI): Measured using techniques like Dynamic Light Scattering (DLS), these parameters influence the stability, biodistribution, and cellular uptake of the nanocarriers. nih.govfrontiersin.org
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension. nih.gov A sufficiently high positive or negative zeta potential can prevent aggregation. nih.gov
Morphology: Transmission Electron Microscopy (TEM) and Cryo-TEM are used to visualize the shape and internal structure of the nanocarriers. nih.govfrontiersin.orgresearchgate.net
Encapsulation Efficiency (EE) and Drug Loading (DL): These parameters quantify the amount of drug successfully incorporated into the nanocarriers and are crucial for determining the potential therapeutic dose. nih.gov They are typically measured after separating the unencapsulated drug from the nanoparticles. nih.gov
| Parameter | Technique(s) | Significance |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Influences stability, biodistribution, and cellular uptake. nih.govfrontiersin.org |
| Zeta Potential | DLS | Predicts colloidal stability and interactions with biological components. nih.gov |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Visualizes shape, size, and lamellarity. nih.govfrontiersin.orgresearchgate.net |
| Encapsulation Efficiency & Drug Loading | Centrifugation followed by quantification (e.g., HPLC) | Determines the amount of prodrug carried by the nanoparticles. nih.gov |
Liposomal Encapsulation and Targeted Delivery Mechanisms
Prodrug Release Kinetics from Advanced Delivery Platforms
The rate and mechanism of drug release from nanocarriers are critical determinants of therapeutic efficacy. nih.gov In vitro release studies are commonly performed using methods like dialysis to simulate the physiological environment and understand how the prodrug will be released over time. nih.gov
The release profile of this compound from a nanocarrier can be influenced by several factors, including the nature of the carrier, the physicochemical properties of the prodrug, and the surrounding environment. rsc.org For example, release from polymeric nanoparticles is often governed by diffusion through the polymer matrix and/or degradation of the polymer itself. nih.gov Liposomal formulations can exhibit different release patterns, with some showing a rapid initial release followed by a more sustained phase. frontiersin.org
Mathematical models, such as the Weibull function, can be applied to experimental data to elucidate the release kinetics. nih.gov Understanding these kinetics is crucial for predicting the in vivo performance of the formulation and for developing systems with desired release characteristics, such as zero-order (constant) release or stimuli-responsive release. nih.govrsc.org
Bio-Responsive and Stimuli-Sensitive Delivery Approaches (Conceptual)
A frontier in drug delivery is the development of "smart" systems that release their payload in response to specific biological or external stimuli. frontiersin.orgfrontiersin.org This approach holds significant promise for enhancing the therapeutic index of potent drugs like this compound by ensuring their release is concentrated at the target site. rsc.org
Internal Stimuli-Responsive Systems: These systems are designed to respond to the unique conditions of the tumor microenvironment, such as:
pH-Sensitivity: The acidic environment of tumors (pH 6.5-6.9) and endosomes/lysosomes (pH 4.5-6.5) can be exploited to trigger the release of the prodrug from pH-sensitive polymers or lipids. rsc.orgnih.gov For example, polymers with acidic or basic groups can undergo conformational changes in response to pH shifts, leading to the disassembly of the nanocarrier and release of the encapsulated drug. nih.gov
Redox-Sensitivity: The higher concentration of glutathione (B108866) (GSH) in tumor cells compared to normal cells can be used to cleave disulfide bonds incorporated into the nanocarrier structure. researchgate.netacs.org This can lead to the selective release of the prodrug within the cancer cells. acs.orgresearchgate.net
Enzyme-Sensitivity: The overexpression of certain enzymes in tumors, such as proteases or phospholipases, can be harnessed to degrade the nanocarrier matrix and release the drug. frontiersin.orgtandfonline.com
External Stimuli-Responsive Systems: These approaches involve the application of an external trigger to control drug release, including:
Temperature-Sensitivity: Thermosensitive liposomes or polymers can be designed to release their contents when the temperature is elevated at the tumor site, for instance, through externally applied hyperthermia. mdpi.comnih.gov
Light-Sensitivity: Light-sensitive moieties can be incorporated into the nanocarrier, allowing for drug release to be triggered by the application of light of a specific wavelength. frontiersin.org
While many of these bio-responsive and stimuli-sensitive approaches are still in the conceptual or early preclinical stages for docetaxel prodrugs, they represent a promising future direction for the development of highly targeted and effective cancer therapies. frontiersin.orgfrontiersin.org
Structure Activity Relationship Sar Analysis of O Boc N Pyruvyldocetaxel and Analogues
Impact of the BOC Protecting Group on Prodrug Properties and Taxane (B156437) Scaffold Interactions
The tert-butyloxycarbonyl (BOC) group is a widely used protecting group in organic synthesis, particularly for amines. organic-chemistry.org In the context of docetaxel (B913) prodrugs, the BOC group is strategically placed to mask a reactive functional group, rendering the drug inactive until it reaches the target site. nih.gov The presence of the BOC group significantly alters the lipophilicity and steric bulk of the docetaxel molecule, which in turn affects its solubility, membrane permeability, and interaction with the taxane scaffold.
The introduction of a BOC group can increase the stability of the molecule. biointerfaceresearch.com This enhanced stability is crucial for preventing premature degradation of the prodrug in systemic circulation, allowing for more of the drug to reach the tumor microenvironment. rsc.org The carbamate (B1207046) functionality introduced by the BOC group can also influence the conformational flexibility of the molecule. acs.org This is due to the delocalization of non-bonded electrons on the nitrogen into the carboxyl moiety, which can impose a degree of conformational restriction. acs.org
The interaction of the BOC-protected docetaxel with the microtubule binding site is expected to be significantly hindered. Docetaxel's mechanism of action involves binding to the β-tubulin subunit of microtubules, promoting their stabilization and inhibiting cell division. The BOC group, due to its size and position, can sterically block the key hydrogen bonding and hydrophobic interactions required for effective binding to the tubulin pocket. This ensures that the prodrug remains largely inactive until the BOC group is cleaved.
| Modification | Impact on Prodrug Properties | Effect on Taxane Scaffold Interaction |
| Addition of BOC Group | Increased lipophilicity, enhanced stability. biointerfaceresearch.com | Steric hindrance, prevention of premature binding to microtubules. |
| Removal of BOC Group | Increased water solubility, activation of the drug. nih.gov | Restoration of binding affinity to the tubulin pocket. |
Influence of the Pyruvyl Moiety on Prodrug Activation Specificity and Rate
The pyruvyl moiety in O-BOC-N-PyruvylDocetaxel serves as the trigger for prodrug activation. The design of this trigger is based on exploiting the unique biochemical characteristics of the tumor microenvironment, which is often characterized by elevated levels of certain enzymes or reactive oxygen species (ROS). nih.govscienceopen.com The pyruvyl group is susceptible to cleavage under specific conditions, leading to the release of the active docetaxel.
The rate and specificity of this activation are critical for the prodrug's efficacy and safety. An ideal prodrug would exhibit high stability in normal tissues and rapid conversion to the active drug within the tumor. The electronic and steric properties of the pyruvyl group and its linkage to the docetaxel backbone can be modulated to fine-tune the activation kinetics. For instance, the presence of electron-withdrawing or -donating groups near the pyruvyl moiety can influence its susceptibility to enzymatic or chemical cleavage.
The specificity of activation is often achieved by designing the pyruvyl linker to be a substrate for an enzyme that is overexpressed in cancer cells. nih.gov This enzyme-mediated activation ensures that the cytotoxic payload is released preferentially at the tumor site, thereby minimizing systemic toxicity. mdpi.com The rate of this enzymatic reaction will be dependent on the enzyme's concentration and catalytic efficiency, as well as the substrate affinity of the pyruvyl-containing prodrug.
| Factor | Influence on Prodrug Activation |
| Enzyme Concentration in Tumor | Higher concentration leads to faster activation. nih.gov |
| Substrate Specificity | A pyruvyl moiety designed for a tumor-specific enzyme enhances targeted delivery. mdpi.com |
| Chemical Linkage | The stability of the bond connecting the pyruvyl group affects the rate of release. |
Stereochemical and Conformational Effects on Prodrug Biotransformation and Efficacy
The stereochemistry of the docetaxel core and the attached promoieties plays a crucial role in the biological activity of the prodrug. Docetaxel itself is a complex molecule with multiple chiral centers, and its specific three-dimensional conformation is essential for its interaction with microtubules. umt.edusemmelweis.hu Any modification, including the addition of the BOC and pyruvyl groups, must be done in a way that allows the parent drug to regain its active conformation upon cleavage.
The stereochemical orientation of the linker and the promoieties can affect the rate of biotransformation. Enzymes are highly stereospecific, and the efficiency of enzymatic cleavage of the pyruvyl group can be highly dependent on the stereochemistry of the prodrug. An incorrectly oriented promoiety may not fit into the active site of the target enzyme, leading to poor activation and reduced efficacy.
| Stereochemical Feature | Impact on Biotransformation and Efficacy |
| Chirality of Docetaxel Core | Essential for the final binding of the active drug to microtubules. umt.edu |
| Orientation of Promoieties | Affects the efficiency of enzymatic cleavage and prodrug activation. |
| Overall Molecular Conformation | Influences membrane permeability and interaction with metabolizing enzymes. acs.org |
Computational Chemistry and Molecular Modeling in Prodrug SAR Investigations
Computational chemistry and molecular modeling have become indispensable tools in modern drug design and SAR studies. nih.govmdpi.com These methods allow researchers to predict the properties and behavior of molecules in silico, thereby guiding the synthesis and evaluation of new compounds. researchgate.net
For this compound and its analogues, computational approaches can be used to:
Predict Physicochemical Properties: Calculate properties such as lipophilicity (logP), solubility, and molecular size, which are crucial for understanding the prodrug's pharmacokinetic profile. nih.gov
Model Enzyme-Substrate Interactions: Docking studies can be used to simulate the binding of the prodrug to the active site of a target enzyme. researchgate.net This can help in designing linkers with optimal affinity and cleavage kinetics.
Analyze Conformational Preferences: Molecular dynamics simulations can provide insights into the conformational flexibility of the prodrug and how this is influenced by different promoieties. researchgate.net
Develop Quantitative Structure-Activity Relationship (QSAR) Models: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be built to predict the efficacy of new, unsynthesized compounds. nih.gov
These computational investigations provide a rational basis for the design of novel docetaxel prodrugs with improved therapeutic properties. By understanding the intricate relationships between structure and activity, scientists can more efficiently optimize the prodrug's stability, activation profile, and ultimately, its anticancer efficacy.
| Computational Method | Application in Prodrug SAR |
| Molecular Docking | Predicting binding affinity and orientation of the prodrug in an enzyme's active site. mdpi.comresearchgate.net |
| Molecular Dynamics | Simulating the conformational changes and stability of the prodrug over time. researchgate.net |
| QSAR | Establishing a mathematical relationship between chemical structure and biological activity. nih.gov |
Emerging Research Paradigms and Future Outlook for O Boc N Pyruvyldocetaxel Research
The development of O-BOC-N-PyruvylDocetaxel, a chemically modified prodrug of the potent chemotherapeutic agent docetaxel (B913), represents a strategic effort to refine the parent drug's physicochemical and pharmacokinetic properties. The introduction of the tert-butyloxycarbonyl (BOC) and pyruvyl moieties is designed to enhance characteristics such as solubility and metabolic stability. As research progresses, the focus shifts towards more sophisticated evaluation methods and next-generation applications that leverage the foundational principles of this compound. This includes the use of advanced preclinical models that better mimic human physiology, integration into novel combination therapies, development of precise bioanalytical techniques, and conceptualizing future prodrug designs that build upon the lessons learned from this compound.
Q & A
Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
